![molecular formula C22H13Cl2FO3 B11164499 6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164499.png)
6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl2FO3 and a molecular weight of 415.252 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one: This compound has additional methyl groups, which may alter its biological activity.
Biological Activity
6-Chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that include halogenated substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.
Structural Characteristics
The molecular formula of this compound is C22H13Cl2FO3, with a molecular weight of 415.2 g/mol. The presence of both chloro and fluorine groups enhances its reactivity and biological profile, making it a candidate for various therapeutic applications .
Biological Activities
Research indicates that coumarin derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes linked to cancer progression. Molecular docking studies indicate potential binding affinities to targets involved in tumor growth .
- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
- Enzyme Inhibition : The compound's interactions with enzymes such as monoamine oxidase (MAO) and cholinesterase have been investigated, showing selective inhibition that may aid in neurodegenerative disease treatments like Alzheimer's .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may interact with various biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
- Receptors : Binding to specific receptors associated with inflammatory responses.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloro-4-methyl-3-propyl-2H-chromen-2-one | Lacks the (2-chloro-4-fluorobenzyl)oxy group | Simpler structure, less potential for diverse biological activity |
7-(4-Fluorophenyl)methoxy)-4-methyl-3-propyl-2H-chromen-2-one | Lacks the chloro group at position 6 | May exhibit different reactivity due to absence of chloro substituent |
4-Methyl-3-propyl-2H-chromen-2-one | Lacks both chloro and (2-chloro-4-fluorobenzyl)oxy groups | Significantly less complex, potentially less bioactive |
The uniqueness of this compound lies in its combination of halogenated substituents, which may enhance its reactivity compared to simpler analogs .
Case Studies
Recent studies have explored the therapeutic potential of coumarin derivatives in various disease models:
- Cancer Models : In vitro assays demonstrated that derivatives similar to 6-chloro-7-[...]-4-pheny... can significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferative pathways .
- Inflammation Models : Animal models have shown that compounds with similar structures can effectively reduce markers of inflammation, suggesting a potential role in treating inflammatory diseases .
Properties
Molecular Formula |
C22H13Cl2FO3 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
6-chloro-7-[(2-chloro-4-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H13Cl2FO3/c23-18-8-15(25)7-6-14(18)12-27-21-11-20-17(9-19(21)24)16(10-22(26)28-20)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
RPMFADZPXJSHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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